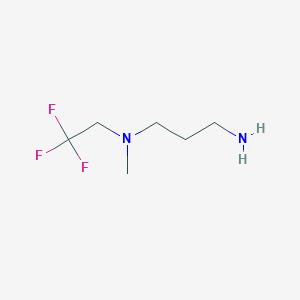
(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine
Descripción general
Descripción
“(3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the molecular formula C6H13F3N2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H13F3N2 . The molecular weight of the compound is 170.18 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C6H13F3N2), molecular weight (170.18), and its use in research .Aplicaciones Científicas De Investigación
Amidation and Formylation Reactions : B(OCH2CF3)3, synthesized from B2O3 and 2,2,2-trifluoroethanol, effectively facilitates the amidation of carboxylic acids with amines, including the direct amidation of N-protected amino acids with primary and secondary amines. This method is notable for its low levels of racemization and its ability to also perform formylation of amines through transamidation of dimethylformamide (Lanigan, Starkov, & Sheppard, 2013).
Synthesis of Amine-functionalized Silica : Amine-functionalized colloidal silica, prepared by base-catalyzed hydrolysis of tetraethyl orthosilicate (TEOS) and decorated with amino groups using (3-aminopropyl) trimethoxysilane, has significant applications in various fields. The surface density of amino groups in such silica can be quantified, which is critical for its functional properties (Soto-Cantu, Cueto, Koch, & Russo, 2012).
Catalysis in Reductive Amination : An expedient reductive amination process for synthesizing N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been reported. This cost-efficient method is significant for synthesizing various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).
Task-specific Ionic Liquids : Ionic liquids containing N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide have been used as efficient and reusable catalysts for Knoevenagel condensation in aqueous media. These task-specific ionic liquids (TSILs) show high catalytic performance and excellent reusability (Zhao et al., 2010).
Characterization of APTES Films on Glass Surfaces : The study of the morphology and chemical reactivity of (3-aminopropyl) triethoxysilane (APTES) films on glass substrates has applications in bioconjugation and surface functionalization. These films show varying properties based on the deposition technique used (Wang & Vaughn, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
N'-methyl-N'-(2,2,2-trifluoroethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2/c1-11(4-2-3-10)5-6(7,8)9/h2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYHEAZATJKSFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



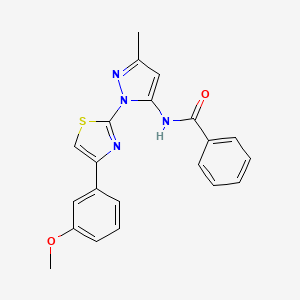
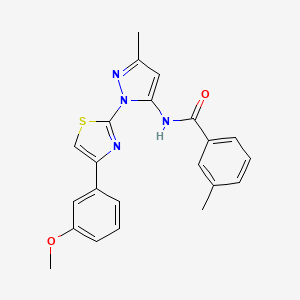
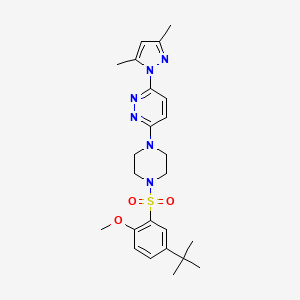
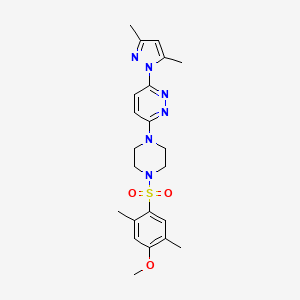
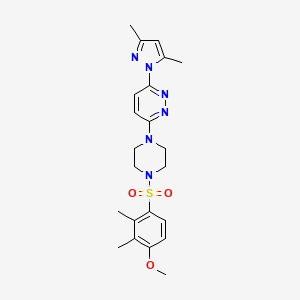
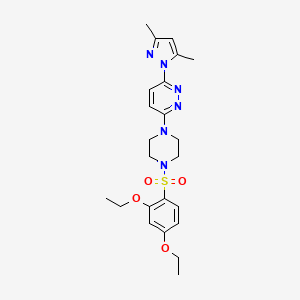
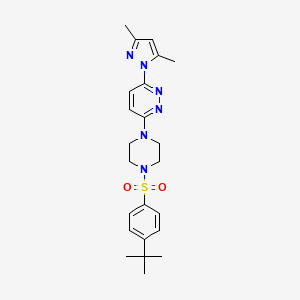

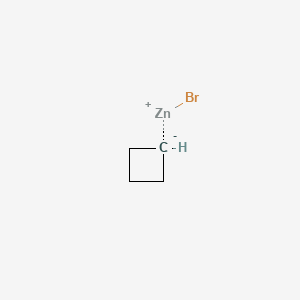


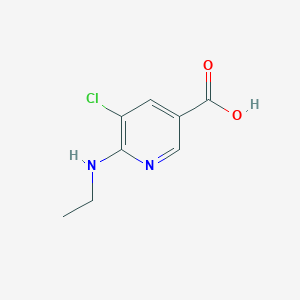
amine](/img/structure/B3201550.png)
